![molecular formula C16H14F5N3 B14141873 4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline CAS No. 640759-23-5](/img/structure/B14141873.png)
4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline is an organic compound that features a piperazine ring substituted with a pentafluorophenyl group and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline typically involves the reaction of 4-(pentafluorophenyl)piperazine with aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline or piperazine derivatives.
Applications De Recherche Scientifique
4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that facilitate binding. The aniline moiety may participate in hydrogen bonding or other interactions that stabilize the compound-target complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(4-Fluorophenyl)piperazin-1-yl]aniline
- 4-[4-(Trifluoromethyl)phenyl)piperazin-1-yl]aniline
- 4-[4-(Chlorophenyl)piperazin-1-yl]aniline
Uniqueness
4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to molecular targets compared to its analogs .
Propriétés
Numéro CAS |
640759-23-5 |
|---|---|
Formule moléculaire |
C16H14F5N3 |
Poids moléculaire |
343.29 g/mol |
Nom IUPAC |
4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C16H14F5N3/c17-11-12(18)14(20)16(15(21)13(11)19)24-7-5-23(6-8-24)10-3-1-9(22)2-4-10/h1-4H,5-8,22H2 |
Clé InChI |
BLCYPFMIQDFJGV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)N)C3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


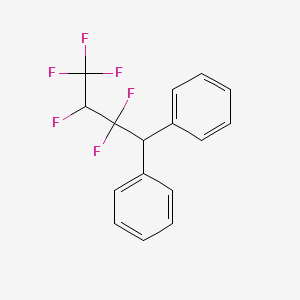
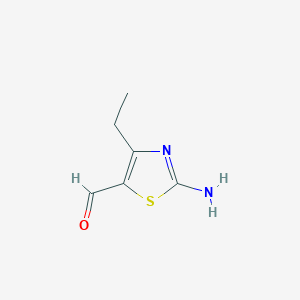
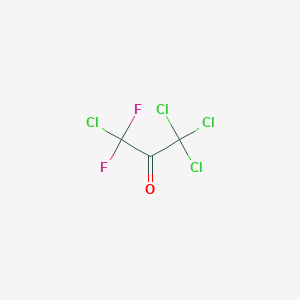
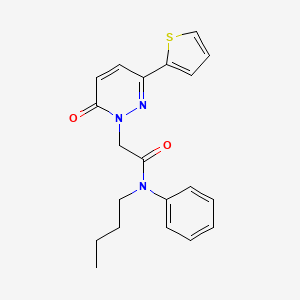

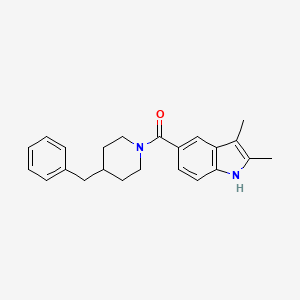
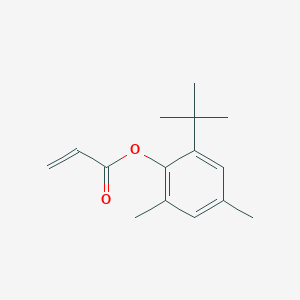
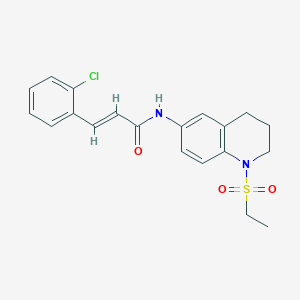
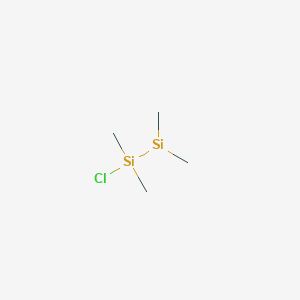
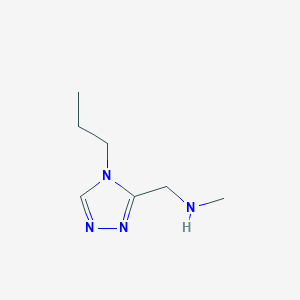
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14141852.png)
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14141860.png)
![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)
![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)
